molecular formula C11H10BrN B1290910 2-Bromo-4-(2-cyanophenyl)-1-butene CAS No. 731772-67-1

2-Bromo-4-(2-cyanophenyl)-1-butene

Cat. No.: B1290910
CAS No.: 731772-67-1
M. Wt: 236.11 g/mol
InChI Key: BSSGDFZRWCQAER-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-cyanophenyl)-1-butene is an organic compound that features a bromine atom, a cyano group, and a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-cyanophenyl)-1-butene typically involves the bromination of 4-(2-cyanophenyl)-1-butene. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and concentration of reactants, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-cyanophenyl)-1-butene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups.

    Addition Reactions: The double bond in the butene chain can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, or the butene chain can be oxidized to form different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.

    Addition Reactions: Reagents such as hydrogen halides, halogens, and peroxides are used under conditions that favor the addition to the double bond.

    Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be used for reduction, while oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation.

Major Products Formed

    Substitution Reactions: Products include 4-(2-cyanophenyl)-1-butanol, 4-(2-cyanophenyl)-1-butylamine, and 4-(2-cyanophenyl)-1-butylthiol.

    Addition Reactions: Products include 2-bromo-4-(2-cyanophenyl)-1-butanol and 2-bromo-4-(2-cyanophenyl)-1-butyl halides.

    Oxidation and Reduction Reactions: Products include 4-(2-cyanophenyl)-1-butylamine and 4-(2-cyanophenyl)-1-butanoic acid.

Scientific Research Applications

2-Bromo-4-(2-cyanophenyl)-1-butene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

    Medicinal Chemistry: The compound is investigated for its potential biological activities and as a building block for drug development.

    Chemical Biology: It is used in the study of biochemical pathways and the development of chemical probes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(2-cyanophenyl)-1-butane: Similar structure but lacks the double bond, leading to different reactivity.

    4-(2-Cyanophenyl)-1-butene: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    2-Bromo-4-(2-nitrophenyl)-1-butene: Contains a nitro group instead of a cyano group, leading to different chemical properties and reactivity.

Uniqueness

2-Bromo-4-(2-cyanophenyl)-1-butene is unique due to the presence of both a bromine atom and a cyano group, which allows it to participate in a wide range of chemical reactions

Properties

IUPAC Name

2-(3-bromobut-3-enyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-9(12)6-7-10-4-2-3-5-11(10)8-13/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSGDFZRWCQAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC=CC=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641132
Record name 2-(3-Bromobut-3-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-67-1
Record name 2-(3-Bromobut-3-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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